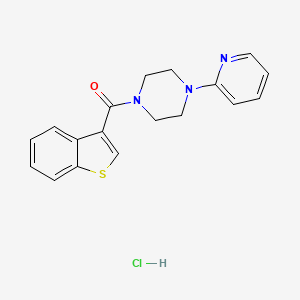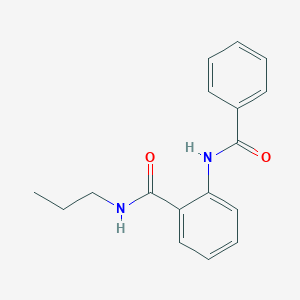![molecular formula C18H22N2O2 B4037292 N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4037292.png)
N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide
Overview
Description
N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a phenoxybutanamide moiety. The unique structure of this compound allows it to participate in various chemical reactions and exhibit distinct properties.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-phenoxybutanamide under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include acetic anhydride, pyridine, and sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)phenyldiphenylphosphine
- 4-(dimethylamino)phenylvinylquinoxalines
- 4-(dimethylamino)phenylmethylaniline
Uniqueness
N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit distinct properties. Its versatility makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-16-8-6-5-7-9-16)18(21)19-14-10-12-15(13-11-14)20(2)3/h5-13,17H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIPZMSIATZNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N(C)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Phenylpiperazin-1-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4037212.png)
![N-[4-({4-[3-(ethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide](/img/structure/B4037221.png)
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B4037228.png)
![1-[4-(methylthio)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4037238.png)
![Ethyl 5-carbamoyl-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B4037244.png)
![(3-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4037246.png)
![1-{1-[3-isopropyl-1-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B4037260.png)
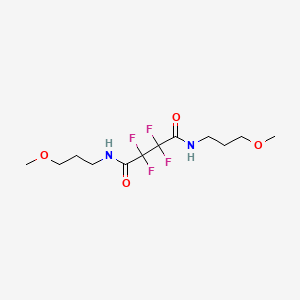
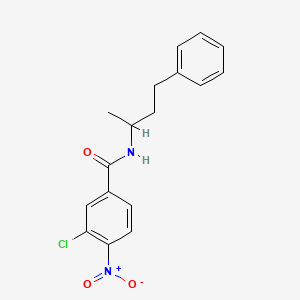
![2-phenoxy-N-({1,3,3-trimethyl-5-[(phenoxyacetyl)amino]cyclohexyl}methyl)acetamide](/img/structure/B4037280.png)
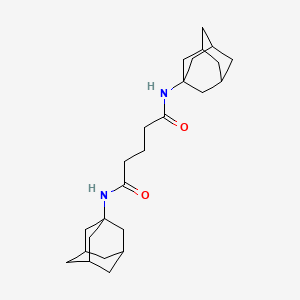
![N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4037299.png)
